molecular formula C9H17Br B6211034 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers CAS No. 2758005-55-7

1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers

Cat. No. B6211034
CAS RN: 2758005-55-7
M. Wt: 205.1
InChI Key:
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Description

1-Bromo-3-(2,2-dimethylpropyl)cyclobutane (1BCB) is a cyclic organic compound belonging to the family of cyclobutanes. It is a mixture of diastereomers, meaning that the two molecules have the same molecular formula but different structural isomers. 1BCB is a colorless liquid with a pungent odor and is used in many applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers is based on its ability to react with other molecules and form new compounds. The reaction of 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers with other molecules is based on the nucleophilic substitution of the bromine atom with the hydroxyl group of the other molecule. This reaction results in the formation of a new molecule, which is the product of the reaction.
Biochemical and Physiological Effects
1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers has been studied for its potential biochemical and physiological effects. Studies have shown that 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers can act as an antioxidant, meaning it can reduce the damage caused by free radicals. Additionally, 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers has been studied for its potential to reduce inflammation, as well as its potential to act as an anti-bacterial agent.

Advantages and Limitations for Lab Experiments

1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive choice for research. Additionally, 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers is a colorless liquid, making it easy to handle and store. However, 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers is a highly volatile compound, and it must be stored in an airtight container to prevent it from evaporating.

Future Directions

1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers has potential for further research in many areas. One future direction could be the development of new synthetic methods using 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers as a starting material. Additionally, further research could be done on the biochemical and physiological effects of 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers, such as its potential to act as an antioxidant or anti-inflammatory agent. Finally, further research could be done to explore the potential of 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers as a drug delivery system.

Synthesis Methods

The synthesis of 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers is achieved through a reaction between bromoacetaldehyde and 2,2-dimethylpropyl alcohol in the presence of a base catalyst such as sodium hydride. The reaction proceeds through the nucleophilic substitution of the bromine atom with the hydroxyl group of the alcohol, forming the 1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers product.

Scientific Research Applications

1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of other compounds, such as cyclobutanol, cyclobutane derivatives, and cyclobutene derivatives. Additionally, it has been used as a reagent in the synthesis of novel compounds and in the development of new synthetic methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-(2,2-dimethylpropyl)cyclobutane involves the bromination of 3-(2,2-dimethylpropyl)cyclobutene, followed by reduction of the resulting bromocyclobutane.", "Starting Materials": [ "3-(2,2-dimethylpropyl)cyclobutene", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Add bromine to 3-(2,2-dimethylpropyl)cyclobutene in the presence of a solvent such as dichloromethane or carbon tetrachloride.", "Allow the reaction mixture to stir at room temperature for several hours until the bromination is complete.", "Quench the reaction with water and extract the product with a solvent such as diethyl ether or ethyl acetate.", "Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure to obtain the crude bromocyclobutane.", "Dissolve the crude bromocyclobutane in a solvent such as ethanol or methanol.", "Add sodium hydroxide to the solution and heat the mixture under reflux for several hours to reduce the bromocyclobutane to 1-bromo-3-(2,2-dimethylpropyl)cyclobutane.", "Filter the mixture to remove any solids and concentrate the solution under reduced pressure.", "Dissolve the residue in a solvent such as hexane or heptane and filter the solution through a bed of activated charcoal to remove any impurities.", "Concentrate the solution under reduced pressure to obtain the pure product as a mixture of diastereomers." ] }

CAS RN

2758005-55-7

Product Name

1-bromo-3-(2,2-dimethylpropyl)cyclobutane, Mixture of diastereomers

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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